molecular formula C₉H₁₄D₃NO₄ B1145062 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid CAS No. 375379-71-8

3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid

Cat. No.: B1145062
CAS No.: 375379-71-8
M. Wt: 206.25
InChI Key:
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Description

3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid is a deuterated derivative of an amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The deuterium atoms in the compound make it useful for various scientific applications, including studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid typically involves the protection of the amino group of 2-methylpropanoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .

Properties

CAS No.

375379-71-8

Molecular Formula

C₉H₁₄D₃NO₄

Molecular Weight

206.25

Synonyms

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid;  3-(tert-Butoxycarbonylamino)-2-methylpropionic-d3 Acid

Origin of Product

United States

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